

# SSR128129E anti-angiogenesis protocol

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**Compound Focus:** SSR128129E

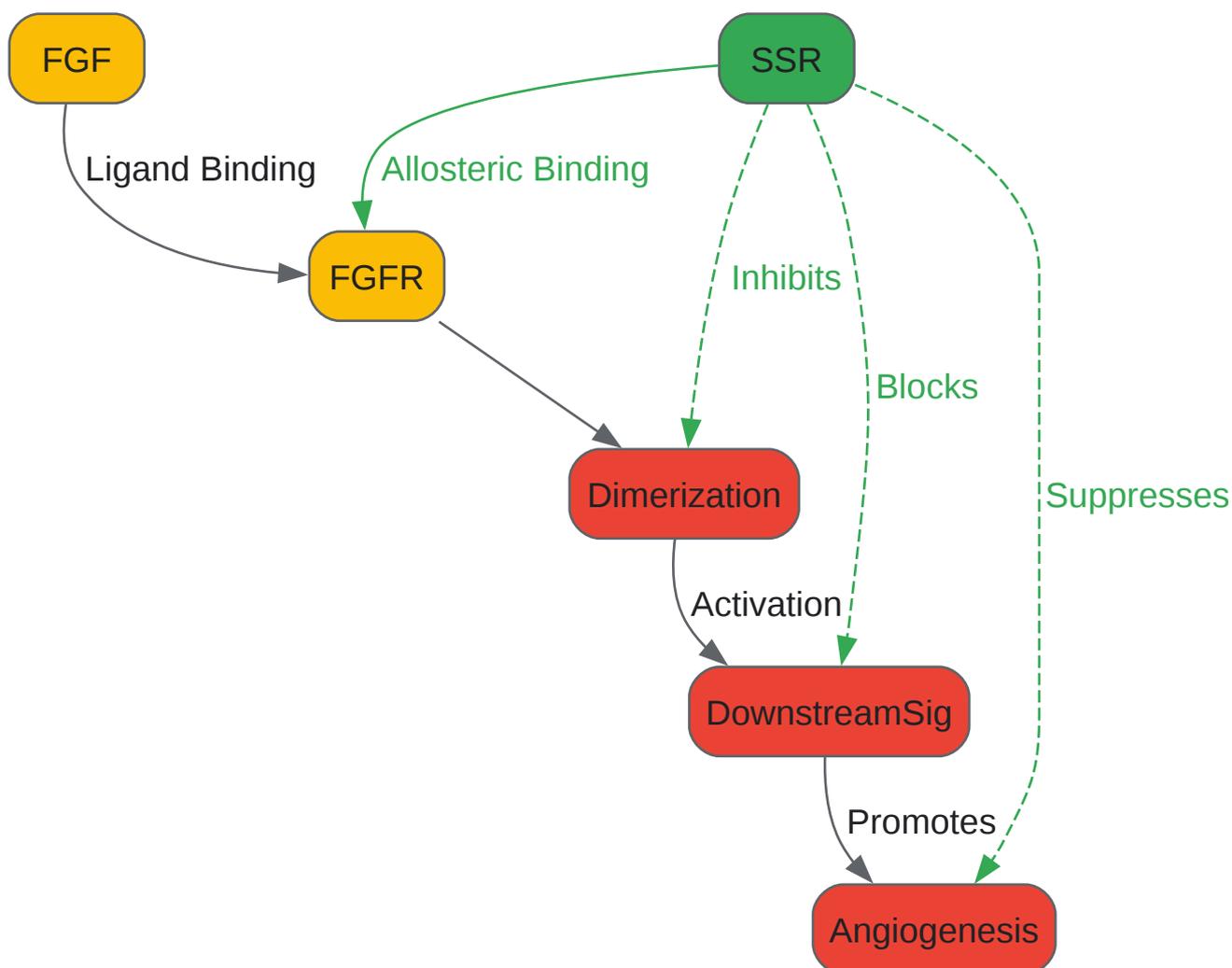
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## Mechanism of Action

**SSR128129E** (SSR) inhibits FGFR signaling through a unique **allosteric mechanism**. It binds to the extracellular domain of FGFR without competing with the natural FGF ligands [1]. This binding induces conformational changes that inhibit FGF-induced receptor internalization and downstream signaling, effectively blocking processes like endothelial cell proliferation, migration, and capillary tube formation [2] [1]. Its action is highly conserved across FGFR1-4 and various species [3].

The following diagram illustrates the allosteric inhibition mechanism and key downstream effects on angiogenesis:



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## Summary of Key Experimental Data

The table below summarizes quantitative data on **SSR128129E**'s activity from *in vitro* and *in vivo* studies.

Model System	Assay / Effect Measured	SSR128129E Concentration/Dose	Key Findings / Outcome
In Vitro - Biochemical	FGFR1 Inhibition (IC <sub>50</sub> )	1.9 μM [3] [4]	Direct inhibition of FGFR1 kinase activity.

Model System	Assay / Effect Measured	SSR128129E Concentration/Dose	Key Findings / Outcome
In Vitro - Cellular (ECs)	FGF2-induced Proliferation (IC <sub>50</sub> )	31 ± 1.6 nM [3]	Potent inhibition of endothelial cell growth.
	FGF2-induced Migration (IC <sub>50</sub> )	15.2 ± 4.5 nM [3]	Strong inhibition of endothelial cell migration.
	Lamellipodia Formation	~100 nM [4]	Inhibition of cytoskeletal changes in ECs.
In Vivo - Animal Models	LL2 & Panc02 Tumor Growth	30 mg/kg/day (oral) [5] [3]	~40-50% reduction in tumor growth [5].
	Tumor Metastasis	30 mg/kg/day (oral) [3]	Reduced invasiveness and metastasis to lymph nodes [3].
	Circulating EPCs (LL2 model)	30 mg/kg/day (oral) [5]	~53% decrease in endothelial progenitor cells [5].

## Detailed Experimental Protocols

### In Vitro Protocol: Inhibition of FGF2-Induced Endothelial Cell Proliferation [3] [4]

This protocol is used to assess the potency of SSR in blocking one of the key initial steps of angiogenesis.

- **Cell Lines:** Porcine Aortic Endothelial (PAE) cells or Human Umbilical Vein Endothelial Cells (HUVECs).
- **Key Reagents:** FGF2 (mitogen), **SSR128129E**, cell culture medium with 0.2% FBS (starvation medium), CellTiter 96 Aqueous One Solution Cell Proliferation Assay (or similar MTS reagent).
- **Procedure:**
  - **Cell Starvation:** Culture exponentially growing endothelial cells and starve them for 16 hours in medium containing 0.2% FBS to synchronize the cell cycle.
  - **Cell Seeding:** Seed cells into 96-well microplates at a density of 4,000 cells per well.

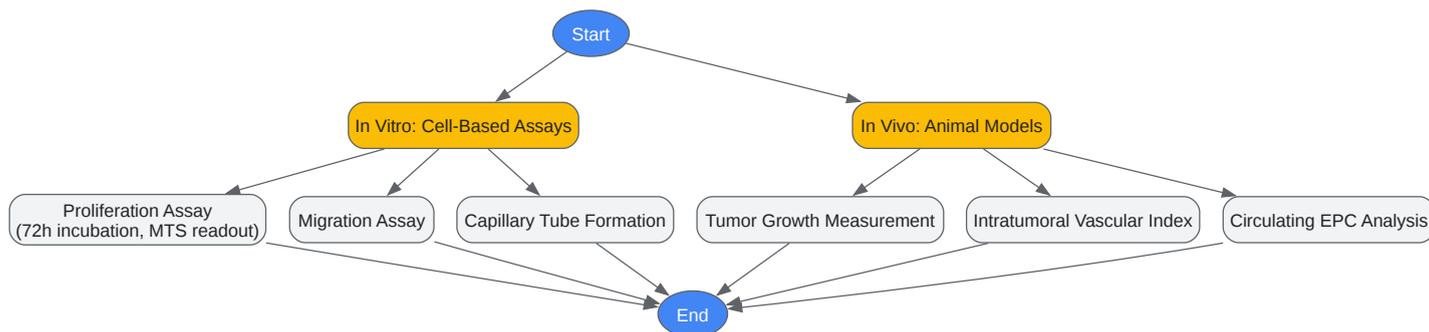
- **Treatment:** Expose cells to the desired mitogen (e.g., FGF2) and/or a concentration range of **SSR128129E**. A positive control (10% FBS medium) and a negative control (starvation medium only) should be included.
- **Incubation:** Incubate the plates for 72 hours.
- **Viability Assessment:** Add CellTiter 96 AQueous One Solution reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours and measure the absorbance at 490 nm.
- **Data Analysis:** Calculate cell proliferation as a percentage of the FGF2-stimulated control (without inhibitor) to determine the IC<sub>50</sub> value.

## In Vivo Protocol: Inhibition of Tumor Growth and Angiogenesis [5] [3]

This protocol evaluates the efficacy of SSR in reducing tumor growth and related angiogenic parameters *in vivo*.

- **Animal Models:** C57BL/6 mice subcutaneously injected with Lewis Lung Carcinoma (LL2) cells or orthotopically injected with murine pancreatic cancer (Panc02) cells.
- **Formulation:** **SSR128129E** is administered orally. A validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water, which yields a clear solution at approximately 3.45 mg/mL [4].
- **Dosage and Administration:**
  - **Dosing:** Administer **SSR128129E** at 30 mg/kg per day, orally.
  - **Treatment Schedule:** Begin treatment a few days after tumor cell inoculation (e.g., day 3 or 5) and continue daily.
- **Endpoint Analysis:**
  - **Tumor Monitoring:** Measure tumor size and weight at the end of the experiment. Calculate the percentage of tumor growth inhibition compared to the vehicle-treated control group.
  - **Angiogenesis Assessment:** Quantify the intratumoral vascular index (e.g., via CD31 immunohistochemistry). SSR treatment has been shown to cause a ~50% decrease in vascular index [5].
  - **Vasculogenesis Assessment:** Analyze peripheral blood for circulating Endothelial Progenitor Cells (EPCs) using flow cytometry. SSR treatment can lead to a >50% reduction in EPCs [5].

The workflow for these core experiments is summarized below:



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## Application Notes & Strategic Insights

- **Targeting Resistance:** SSR has shown efficacy in inhibiting the growth of tumors that are relatively refractory to anti-VEGF(R) therapy, highlighting its value in overcoming resistance to mainstream anti-angiogenic drugs [6].
- **Beyond Proliferation/Migration:** The compound also inhibits FGF-induced lamellipodia formation and differentiation of bone marrow-derived cells into endothelial precursors, providing a multi-faceted attack on angiogenesis [5] [3].
- **Formulation Considerations:** **SSR128129E** is highly soluble in DMSO ( $\geq 54$  mg/mL) for *in vitro* stock solutions. For *in vivo* studies, the formulation provided is critical for achieving a stable, bioavailable solution for oral gavage [3] [4].

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